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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967 Get Quote

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Novel Vasorelaxant

Introduction
(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has garnered interest within

the scientific community for its potential therapeutic applications, primarily as a vasorelaxant

agent. Isolated from Tartary Buckwheat (Fagopyrum tataricum), this compound presents a

unique chemical scaffold and has demonstrated significant biological activity in preclinical

studies. This technical guide provides a comprehensive overview of the current knowledge on

(+)-Osbeckic acid, including its chemical structure, physicochemical properties, and known

biological effects, with a focus on its mechanism of action in promoting vasorelaxation. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug discovery and development.

Chemical Structure and Identification
(+)-Osbeckic acid is chemically known as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic

acid.[1] Its structure features a central furan ring substituted with a carboxylic acid group at the

2-position and a chiral side chain at the 5-position, which contains a hydroxyl group and

another carboxylic acid moiety. The stereochemistry of the chiral center is designated as (S).
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Key Structural Identifiers:

Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[1]

Molecular Formula: C₇H₆O₆

InChI: InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)

(H,11,12)/t5-/m0/s1[1]

InChI Key: UAFTYLJFMASQBP-YFKPBYRVSA-N[1]

SMILES: O--INVALID-LINK--c1ccc(o1)C(=O)O[1]

Physicochemical Properties
A summary of the known physicochemical properties of (+)-Osbeckic acid is presented in

Table 1. It is important to note that while some key parameters have been determined, others

such as melting point, pKa, and LogP are not readily available in the current body of scientific

literature.

Table 1: Physicochemical Properties of (+)-Osbeckic Acid

Property Value Source(s)

Molecular Weight 186.12 g/mol

Appearance Powder

Purity >98% (by HPLC)

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

Solubility in aqueous solutions

is pH-dependent.

Melting Point Data not available

pKa Data not available

LogP Data not available
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Stability and Storage:

(+)-Osbeckic acid has been noted to exist as a dimer, which is reportedly stable in solution

and at high temperatures. However, degradation has been observed when dissolved in

dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store stock solutions

at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from

repeated freeze-thaw cycles, it is advisable to prepare and use solutions on the same day

whenever possible and to store them in single-use aliquots.

Biological Activity: Vasorelaxation
The primary biological activity attributed to (+)-Osbeckic acid is its potent vasorelaxant effect.

Efficacy
In an ex vivo study using phenylephrine-contracted thoracic aorta rings from Sprague-Dawley

rats, (+)-Osbeckic acid demonstrated a significant dose-dependent vasorelaxant effect with a

half-maximal effective concentration (EC₅₀) of 887 μM.

Proposed Mechanism of Action: The Nitric Oxide-cGMP
Pathway
While the precise molecular targets of (+)-Osbeckic acid are yet to be fully elucidated, its

vasorelaxant activity is hypothesized to be mediated through the endothelial nitric oxide (NO)

signaling pathway. This well-established mechanism for vasodilation involves the following key

steps:

Endothelial Cell Stimulation: (+)-Osbeckic acid is thought to act on endothelial cells,

stimulating the activity of endothelial nitric oxide synthase (eNOS).

Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline,

producing NO as a byproduct.

Diffusion to Smooth Muscle Cells: Being a small, lipophilic molecule, NO readily diffuses

from the endothelial cells to the adjacent vascular smooth muscle cells.
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Activation of Soluble Guanylate Cyclase (sGC): In the smooth muscle cells, NO binds to the

heme moiety of soluble guanylate cyclase (sGC), leading to its activation.

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)

to cyclic guanosine monophosphate (cGMP).

Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP concentration

activates protein kinase G (PKG), which in turn leads to a cascade of phosphorylation events

that ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle

relaxation and vasodilation.

Endothelial Cell Vascular Smooth Muscle Cell

(+)-Osbeckic Acid eNOS (inactive)Stimulates (?) eNOS (active) L-Arginine Nitric Oxide (NO)eNOS sGC (inactive)Activates sGC (active) GTP cGMPsGC
PKG

Activates
Muscle Relaxation

(Vasodilation)

Click to download full resolution via product page

Proposed signaling pathway for (+)-Osbeckic acid-induced vasorelaxation.

Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of (+)-Osbeckic acid
are crucial for reproducible research. The following sections outline the methodologies based

on published literature.

Isolation of (+)-Osbeckic Acid from Tartary Buckwheat
The isolation of (+)-Osbeckic acid is typically achieved through a multi-step process involving

extraction and chromatographic separation.
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Tartary Buckwheat (Rutin-free extract)

Acidic Fractionation

Reversed-Phase HPLC

Peak Collection

NMR & Mass Spectrometry

(+)-Osbeckic Acid (dimer) Identified

Click to download full resolution via product page

General workflow for the isolation and identification of (+)-Osbeckic acid.

1. Preparation of Rutin-Free Tartary Buckwheat Extract:

Tartary Buckwheat seeds are first processed to remove rutin, a major flavonoid that can

interfere with the isolation of other compounds. This can be achieved by specific enzymatic

treatment or solvent extraction methods tailored for flavonoid removal.

2. Acidic Fractionation:

The rutin-free extract is subjected to liquid-liquid extraction to separate compounds based on

their acidity.
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The extract is dissolved in a suitable solvent system (e.g., water and ethyl acetate) and the

pH is adjusted to be basic (e.g., with NaHCO₃) to deprotonate acidic compounds, making

them more water-soluble.

The aqueous layer containing the salts of acidic compounds is then separated.

The pH of the aqueous layer is subsequently acidified (e.g., with HCl) to protonate the acidic

compounds, which are then extracted into an organic solvent like ethyl acetate.

The organic solvent is evaporated to yield the acidic fraction.

3. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

The acidic fraction is dissolved in a suitable solvent (e.g., methanol/water mixture) and

subjected to reversed-phase HPLC.

Column: A C18 column is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water

with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to

separate the components.

Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g.,

260 nm) is used to monitor the elution profile.

4. Peak Collection and Identification:

Prominent peaks from the HPLC chromatogram are collected.

The collected fractions are then analyzed by Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS) to determine their chemical structures and

confirm the identity of (+)-Osbeckic acid. Mass spectrometry of the dimeric form of (+)-
osbeckic acid has shown a parent ion at m/z 371.2 and fragment ions at m/z 184.9 and

140.9 in negative ion mode.

Ex Vivo Vasorelaxation Assay
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The vasorelaxant activity of (+)-Osbeckic acid can be assessed using isolated arterial rings, a

standard pharmacological preparation.

Excise Thoracic Aorta

Prepare Aortic Rings

Mount in Organ Bath

Equilibrate under Tension

Induce Contraction
(e.g., Phenylephrine)

Cumulative Addition of
(+)-Osbeckic Acid

Record Relaxation

Calculate EC50

Click to download full resolution via product page

Experimental workflow for the ex vivo vasorelaxation assay.
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1. Tissue Preparation:

Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and

placed in cold Krebs-Henseleit physiological salt solution.

Adherent connective and adipose tissues are removed, and the aorta is cut into rings of

approximately 2-3 mm in width.

For studies investigating endothelium-independent effects, the endothelium can be

mechanically removed by gently rubbing the intimal surface of the aortic rings.

2. Isometric Tension Measurement:

Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution,

maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2

grams. The solution is changed every 15-20 minutes during equilibration.

3. Vasorelaxation Protocol:

After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, such as

phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM), to a stable plateau.

Once a stable contraction is achieved, increasing concentrations of (+)-Osbeckic acid are

cumulatively added to the organ bath.

The relaxation response at each concentration is recorded using an isometric force

transducer.

4. Investigation of the NO-cGMP Pathway:

To confirm the involvement of the nitric oxide pathway, the vasorelaxation assay can be

performed in the presence of specific inhibitors:

L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide

synthase. Pre-incubation of endothelium-intact aortic rings with L-NAME is expected to

attenuate the vasorelaxant effect of (+)-Osbeckic acid if it is NO-dependent.
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ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate

cyclase. Pre-incubation with ODQ should also reduce the vasorelaxant response if it is

mediated by the sGC-cGMP pathway.

5. Data Analysis:

The relaxation is expressed as a percentage of the pre-contraction induced by the

vasoconstrictor.

A concentration-response curve is plotted, and the EC₅₀ value is calculated to quantify the

potency of (+)-Osbeckic acid.

Conclusion
(+)-Osbeckic acid is a promising natural product with demonstrated vasorelaxant properties.

Its unique furan-dicarboxylic acid structure and potent biological activity make it an interesting

candidate for further investigation in the context of cardiovascular drug discovery. While the

current understanding of its mechanism of action points towards the well-established nitric

oxide-cGMP signaling pathway, further research is required to identify its direct molecular

targets and to fully elucidate its pharmacological profile. The experimental protocols outlined in

this guide provide a framework for future studies aimed at exploring the therapeutic potential of

(+)-Osbeckic acid. The lack of certain physicochemical data, such as melting point and pKa,

highlights the need for more comprehensive characterization of this compound. As research

progresses, (+)-Osbeckic acid may emerge as a valuable lead compound for the development

of novel therapies for cardiovascular diseases characterized by endothelial dysfunction and

vasoconstriction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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